molecular formula C23H29N3O5S B2587798 N1-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(2-methoxyphenyl)oxalamide CAS No. 887862-53-5

N1-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(2-methoxyphenyl)oxalamide

Cat. No.: B2587798
CAS No.: 887862-53-5
M. Wt: 459.56
InChI Key: WYMIHLHYRFFNLK-UHFFFAOYSA-N
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Description

N1-((1-(Mesitylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(2-methoxyphenyl)oxalamide is a synthetic organic compound belonging to the class of oxalamide derivatives . It is characterized by a pyrrolidine scaffold modified with a mesitylsulfonyl (2,4,6-trimethylbenzenesulfonyl) group at the nitrogen position, which is linked via an oxalamide bridge to a 2-methoxyphenyl group . This molecular architecture, featuring the mesitylsulfonyl group, may enhance the compound's lipophilicity and metabolic stability, while the oxalamide moiety can facilitate key interactions with biological targets . Compounds within this structural family have garnered significant interest in medicinal chemistry and are frequently explored as bioactive reagents and building blocks for the synthesis of pharmaceuticals . While the specific biological profile of this exact compound requires further investigation, related analogs with variations in the aryl group have been studied for potential activities, including kinase inhibition, which is a crucial mechanism in regulating cellular functions and is often implicated in disease pathways . Researchers may find this compound valuable as a scaffold for developing new chemical probes or as an intermediate in organic synthesis. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Strictly for laboratory research. Not for human consumption.

Properties

IUPAC Name

N'-(2-methoxyphenyl)-N-[[1-(2,4,6-trimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O5S/c1-15-12-16(2)21(17(3)13-15)32(29,30)26-11-7-8-18(26)14-24-22(27)23(28)25-19-9-5-6-10-20(19)31-4/h5-6,9-10,12-13,18H,7-8,11,14H2,1-4H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMIHLHYRFFNLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(2-methoxyphenyl)oxalamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or other nitrogen-containing compounds.

    Introduction of the Mesitylsulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using mesitylsulfonyl chloride in the presence of a base like triethylamine.

    Attachment of the Oxalamide Moiety: The final step involves the coupling of the mesitylsulfonyl-pyrrolidine intermediate with 2-methoxyphenyl oxalyl chloride under basic conditions to form the desired oxalamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxalamide moiety, potentially converting it into amines or other reduced forms.

    Substitution: The mesitylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the mesitylsulfonyl group.

Major Products

    Oxidation: Quinones or other oxidized aromatic compounds.

    Reduction: Amines or reduced oxalamide derivatives.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological or inflammatory conditions.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules.

    Biological Studies: Its interactions with biological targets can be studied to understand its mechanism of action and potential therapeutic effects.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which N1-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(2-methoxyphenyl)oxalamide exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The mesitylsulfonyl group may enhance its binding affinity to certain proteins, while the oxalamide moiety could facilitate interactions with other molecular structures. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues in Antiviral Research

Several oxalamides with substituted pyrrolidine and aryl groups have been investigated as HIV entry inhibitors ():

Compound ID N1 Substituent N2 Substituent Key Properties
Compound 13 () 1-Acetylpiperidin-2-yl + 5-(2-hydroxyethyl)-4-methylthiazol-2-yl 4-Chlorophenyl LC-MS m/z 479.12 (M+H+), 90% purity; antiviral activity against HIV-1
Compound 14 () Pyrrolidin-2-yl + 5-(hydroxymethyl)-4-methylthiazol-2-yl 4-Chlorophenyl LC-MS m/z 409.28 (M+H+), 93.2% purity; stereoisomeric mixture
Target Compound 1-(Mesitylsulfonyl)pyrrolidin-2-ylmethyl 2-Methoxyphenyl Hypothesized improved metabolic stability due to mesitylsulfonyl group

Key Differences :

Flavoring Agent Oxalamides

Oxalamides such as S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) and S5456 (N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) are potent umami flavor enhancers ().

Compound ID N1 Substituent N2 Substituent Metabolic Stability Toxicity (NOEL)
S336 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Rapid metabolism in rat hepatocytes; no amide hydrolysis 100 mg/kg bw/day
Target Mesitylsulfonyl-pyrrolidine 2-Methoxyphenyl Expected resistance to hydrolysis due to bulky sulfonyl group Not reported

Key Insights :

  • The mesitylsulfonyl group in the target compound may confer greater resistance to enzymatic hydrolysis compared to S336, which undergoes rapid hepatic metabolism without amide cleavage .

Antimicrobial and Metabolic Profiles

GMC-5 (N1-(1,3-dioxoisoindolin-2-yl)-N2-(4-methoxyphenyl)oxalamide) from and N1,N2-Di(pyridin-2-yl)oxalamide () highlight structural diversity in oxalamide applications:

Compound ID N1 Substituent N2 Substituent Activity/Safety
GMC-5 () 1,3-Dioxoisoindolin-2-yl 4-Methoxyphenyl Antimicrobial (in vitro); recrystallized in THF
N1,N2-Di(pyridin-2-yl) Pyridin-2-yl Pyridin-2-yl Acute oral toxicity (Category 4); skin irritation
Target Mesitylsulfonyl-pyrrolidine 2-Methoxyphenyl Unreported bioactivity; hypothesized low toxicity

Structural Advantages :

  • The target compound’s mesitylsulfonyl group may reduce off-target interactions compared to pyridinyl groups in , which exhibit respiratory irritation (H335) .

Cytochrome P450 Interactions

and reveal that oxalamides with aromatic or adamantyl substituents can modulate cytochrome P450 (CYP) activity:

Compound ID () Substituents CYP Inhibition
Compound 6 Adamant-2-yl + Benzyloxy Not reported
Compound 3 Benzyloxy + 3-Phenylpropyl Not reported
S5456 () 2,3-Dimethoxybenzyl + Pyridinyl 51% CYP3A4 inhibition at 10 µM

Implications for Target Compound :

  • The mesitylsulfonyl group may reduce CYP inhibition risks compared to S5456, as bulky substituents often hinder enzyme binding.

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